An In-depth Technical Guide to 3-Fluoro-4-(methoxymethyl)pyridine (CAS Number: 2379321-74-9)
An In-depth Technical Guide to 3-Fluoro-4-(methoxymethyl)pyridine (CAS Number: 2379321-74-9)
A valuable building block for contemporary drug discovery, 3-Fluoro-4-(methoxymethyl)pyridine, offers a unique combination of a fluorinated pyridine core with a functionalized side chain. This guide provides an in-depth analysis of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The pyridine motif is also a privileged structure in a vast number of biologically active compounds. The convergence of these two features in 3-Fluoro-4-(methoxymethyl)pyridine makes it a compelling building block for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of 3-Fluoro-4-(methoxymethyl)pyridine is essential for its effective use in synthesis and drug design. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 180-220 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, methanol, THF) |
| pKa (of pyridinium ion) | Estimated to be around 3-4, due to the electron-withdrawing effect of the fluorine atom |
Proposed Synthesis Pathway
A key starting material for this proposed synthesis is 3-amino-4-methylpyridine. The synthesis would proceed through the following conceptual steps:
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Fluoro-4-methylpyridine via Balz-Schiemann Reaction [1][2][3][4]
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To a cooled (0-5 °C) solution of 3-amino-4-methylpyridine in tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 10 °C.
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The resulting mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
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The precipitated 4-methylpyridin-3-yl diazonium tetrafluoroborate is collected by filtration, washed with cold diethyl ether, and carefully dried under vacuum.
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The dry diazonium salt is then gently heated until nitrogen evolution ceases.
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The crude 3-fluoro-4-methylpyridine is purified by distillation or column chromatography.
Step 2: Bromination of 3-Fluoro-4-methylpyridine
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To a solution of 3-fluoro-4-methylpyridine in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added.
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The reaction mixture is heated to reflux and monitored by TLC or GC-MS for the consumption of the starting material.
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Upon completion, the reaction is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure.
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The resulting crude 4-(bromomethyl)-3-fluoropyridine is purified by column chromatography.
Step 3: Synthesis of 3-Fluoro-4-(methoxymethyl)pyridine
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To a solution of 4-(bromomethyl)-3-fluoropyridine in methanol, sodium methoxide (NaOMe) is added portion-wise at room temperature.
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The reaction is stirred until completion, as monitored by TLC.
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The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The final product, 3-Fluoro-4-(methoxymethyl)pyridine, is purified by column chromatography.
Expected Spectroscopic Data
Predicting the spectroscopic characteristics of a molecule is crucial for its identification and characterization. Based on data from analogous 3-fluoro-4-alkylpyridines, the following spectral data are anticipated for 3-Fluoro-4-(methoxymethyl)pyridine.[5]
¹H NMR:
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Pyridyl Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic pyridine coupling patterns, with additional coupling to the fluorine atom.
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Methylene Protons (-CH₂-): A singlet or a doublet (due to coupling with fluorine) around δ 4.5-5.0 ppm.
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Methyl Protons (-OCH₃): A singlet around δ 3.3-3.6 ppm.
¹³C NMR:
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Pyridyl Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The adjacent carbons will also show smaller C-F couplings.
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Methylene Carbon (-CH₂-): A signal around δ 70-75 ppm.
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Methyl Carbon (-OCH₃): A signal around δ 55-60 ppm.
¹⁹F NMR:
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A single signal, likely a multiplet due to coupling with the ortho and meta protons on the pyridine ring, is expected in the typical range for fluoropyridines.
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed at m/z = 141.14.
Reactivity and Potential Applications in Drug Discovery
The 3-fluoro-4-(methoxymethyl)pyridine scaffold is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and its metabolic stability. The methoxymethyl group at the 4-position provides a handle for further functionalization.
Role in Kinase Inhibitor Development
Fluorinated pyridines are prominent motifs in a multitude of kinase inhibitors.[6][7][8] The pyridine ring can act as a hinge-binding element, forming crucial hydrogen bonds with the kinase backbone. The fluorine atom can enhance binding affinity and improve metabolic stability. The 4-methoxymethyl substituent can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various functionalities to improve potency and selectivity. For instance, this scaffold could be a valuable starting point for the development of inhibitors for kinases such as p38 MAP kinase or Rho-associated coiled-coil containing protein kinase (ROCK).[6][9]
Other Potential Therapeutic Areas
Beyond kinase inhibition, the physicochemical properties of 3-Fluoro-4-(methoxymethyl)pyridine make it an attractive scaffold for targeting a range of other biological targets, including G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The ability of fluorine to modulate lipophilicity can be leveraged to optimize blood-brain barrier penetration.
Conclusion
3-Fluoro-4-(methoxymethyl)pyridine represents a promising and versatile building block for the synthesis of novel, biologically active compounds. While detailed experimental data on this specific molecule remains limited, a sound understanding of its properties and reactivity can be inferred from related structures and established synthetic principles. Its unique combination of a fluorinated pyridine core and a modifiable side chain makes it a valuable asset for medicinal chemists and drug discovery professionals seeking to explore new chemical space and develop next-generation therapeutics.
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